molecular formula C8H13N3 B13315945 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine

Cat. No.: B13315945
M. Wt: 151.21 g/mol
InChI Key: XBRKYVIWXACYLX-UHFFFAOYSA-N
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Description

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine is an organic compound belonging to the class of imidazo[1,5-a]pyridines This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine: Similar structure but different ring fusion pattern.

    3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C8H13N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h5,7H,2-4,9H2,1H3

InChI Key

XBRKYVIWXACYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CCC(C2)N

Origin of Product

United States

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